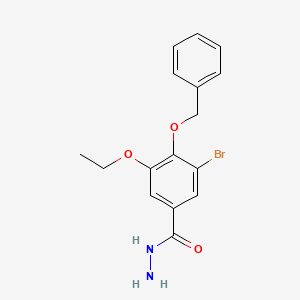
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of benzyloxy, bromo, and ethoxy functional groups attached to a benzene ring, along with a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzyloxy Protection: The benzyloxy group is introduced by reacting the brominated intermediate with benzyl chloride in the presence of a base such as sodium hydroxide (NaOH).
Ethoxylation: The ethoxy group is added through an ethoxylation reaction using ethyl iodide and a base.
Hydrazide Formation: The final step involves the formation of the hydrazide moiety by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KCN in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzylidene benzohydrazide
Comparison: 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is unique due to the presence of the bromo and ethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C16H17BrN2O3 |
|---|---|
Poids moléculaire |
365.22 g/mol |
Nom IUPAC |
3-bromo-5-ethoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H17BrN2O3/c1-2-21-14-9-12(16(20)19-18)8-13(17)15(14)22-10-11-6-4-3-5-7-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
Clé InChI |
DFHBMXGLNMJZPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)


![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)



![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
![2-Thia-9-azaspiro[5.5]undecane](/img/structure/B13014078.png)




